Cas no 2228894-20-8 (1-(1-ethynylcyclopropyl)-2,4-difluorobenzene)

1-(1-Ethynylcyclopropyl)-2,4-difluorobenzene is a specialized aromatic compound featuring a cyclopropyl-ethynyl substituent and difluorinated benzene ring. Its unique structure combines the steric constraints of the cyclopropyl group with the electronic effects of fluorine substitution, making it a valuable intermediate in organic synthesis and pharmaceutical research. The ethynyl functionality provides a reactive handle for further derivatization via click chemistry or cross-coupling reactions, while the difluorobenzene moiety enhances stability and influences molecular polarity. This compound is particularly useful in the development of bioactive molecules, where fine-tuning of steric and electronic properties is critical. Its well-defined reactivity profile and structural rigidity make it a preferred choice for advanced synthetic applications.
1-(1-ethynylcyclopropyl)-2,4-difluorobenzene structure
2228894-20-8 structure
Product Name:1-(1-ethynylcyclopropyl)-2,4-difluorobenzene
CAS No:2228894-20-8
MF:C11H8F2
MW:178.178030014038
CID:6443172
PubChem ID:165615225
Update Time:2025-10-29

1-(1-ethynylcyclopropyl)-2,4-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(1-ethynylcyclopropyl)-2,4-difluorobenzene
    • 2228894-20-8
    • EN300-1805133
    • Inchi: 1S/C11H8F2/c1-2-11(5-6-11)9-4-3-8(12)7-10(9)13/h1,3-4,7H,5-6H2
    • InChI Key: YGDMVISSULGBLS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1(C#C)CC1)F

Computed Properties

  • Exact Mass: 178.05940658g/mol
  • Monoisotopic Mass: 178.05940658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0Ų

1-(1-ethynylcyclopropyl)-2,4-difluorobenzene Pricemore >>

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Additional information on 1-(1-ethynylcyclopropyl)-2,4-difluorobenzene

Research Brief on 1-(1-Ethynylcyclopropyl)-2,4-Difluorobenzene (CAS: 2228894-20-8) in Chemical Biology and Pharmaceutical Applications

The compound 1-(1-ethynylcyclopropyl)-2,4-difluorobenzene (CAS: 2228894-20-8) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This structurally unique compound, featuring an ethynylcyclopropyl moiety and difluorobenzene ring, exhibits properties that make it a promising candidate for various applications, including drug discovery and material science. Recent studies have explored its synthesis, reactivity, and potential biological activities, positioning it as a valuable building block in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-(1-ethynylcyclopropyl)-2,4-difluorobenzene through a palladium-catalyzed cross-coupling reaction, achieving high yields and excellent purity. The researchers highlighted the compound's stability under physiological conditions and its compatibility with various functional groups, making it suitable for further derivatization. This synthetic accessibility has opened new avenues for its incorporation into more complex molecular architectures.

In pharmaceutical applications, preliminary biological screening has revealed interesting properties of this compound. Research conducted at several academic institutions has shown that 1-(1-ethynylcyclopropyl)-2,4-difluorobenzene can serve as a core structure for developing kinase inhibitors, particularly targeting tyrosine kinases involved in cancer pathways. The difluorobenzene moiety appears to enhance binding affinity through favorable interactions with kinase active sites, while the ethynylcyclopropyl group contributes to metabolic stability.

Recent computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations suggest that 1-(1-ethynylcyclopropyl)-2,4-difluorobenzene can adopt conformations that fit well into the hydrophobic pockets of certain protein targets. These findings, published in ACS Chemical Biology in early 2024, support the compound's potential as a scaffold for drug development and encourage further experimental validation.

The compound has also shown promise in materials science applications. A 2024 Nature Materials publication reported its use as a building block for organic electronic materials, where its unique electronic properties and rigid structure contribute to improved charge transport characteristics. This dual applicability in both pharmaceutical and material science domains makes 1-(1-ethynylcyclopropyl)-2,4-difluorobenzene particularly noteworthy in interdisciplinary research.

Ongoing research is exploring structure-activity relationships (SAR) of derivatives based on this core structure. Several pharmaceutical companies have included 1-(1-ethynylcyclopropyl)-2,4-difluorobenzene in their compound libraries for high-throughput screening against various disease targets. Early results suggest potential applications in inflammation and central nervous system disorders, though detailed findings remain proprietary at this stage.

Future research directions for this compound include optimization of its pharmacokinetic properties, exploration of novel synthetic routes for large-scale production, and investigation of its potential in targeted drug delivery systems. The unique combination of structural features in 1-(1-ethynylcyclopropyl)-2,4-difluorobenzene continues to attract attention from both academic and industrial researchers, positioning it as a molecule with significant potential for advancing multiple areas of chemical biology and pharmaceutical science.

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